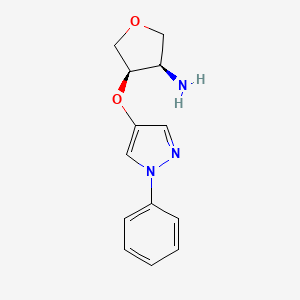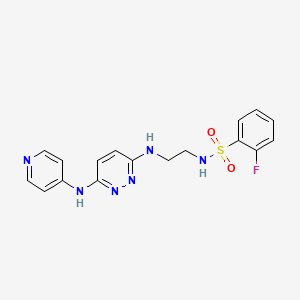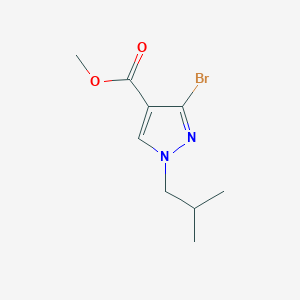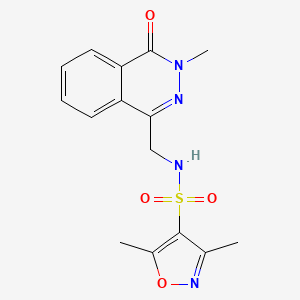
(3R,4R)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-amine, also known as PPOA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Scientific Research Applications
(3R,4R)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-amine has been studied for its potential applications in medicine, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent. (3R,4R)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-amine has also been studied for its potential use as an insecticide, due to its ability to disrupt the nervous system of insects. In addition, (3R,4R)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-amine has been investigated for its potential use in materials science, particularly as a building block for the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (3R,4R)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, (3R,4R)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-amine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. (3R,4R)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-amine has also been shown to inhibit the activity of protein kinases, which play a key role in cell signaling and proliferation. In insects, (3R,4R)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-amine is believed to disrupt the function of nicotinic acetylcholine receptors, leading to paralysis and death.
Biochemical and Physiological Effects:
(3R,4R)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-amine has been shown to have a range of biochemical and physiological effects, depending on the context of its use. In cancer cells, (3R,4R)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-amine has been shown to induce apoptosis, or programmed cell death, and to inhibit cell proliferation. In insects, (3R,4R)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-amine has been shown to cause paralysis and death. (3R,4R)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-amine has also been shown to have anti-inflammatory and analgesic effects, and may have potential as a treatment for pain and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of (3R,4R)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-amine is its relatively simple synthesis method, which allows for easy scale-up and modification. (3R,4R)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-amine is also relatively stable and can be stored for extended periods of time. However, (3R,4R)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-amine can be difficult to work with due to its reactivity and potential toxicity. In addition, further research is needed to fully understand the mechanism of action of (3R,4R)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-amine and its potential side effects.
Future Directions
There are many potential future directions for research on (3R,4R)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-amine. One area of interest is the development of (3R,4R)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-amine-based materials with unique properties, such as improved conductivity or mechanical strength. Another area of interest is the development of (3R,4R)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-amine-based insecticides with improved efficacy and reduced environmental impact. In addition, further research is needed to fully understand the mechanism of action of (3R,4R)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-amine in cancer cells and to determine its potential as a chemotherapeutic agent.
Synthesis Methods
The synthesis of (3R,4R)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-amine involves the reaction of 1-phenylpyrazole-4-carboxylic acid with oxalyl chloride and triethylamine to form the corresponding acid chloride, which is then reacted with (3R,4R)-3,4-dihydroxytetrahydrofuran to yield (3R,4R)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-amine. The reaction is carried out under anhydrous conditions and requires careful handling due to the reactivity of the acid chloride.
properties
IUPAC Name |
(3R,4R)-4-(1-phenylpyrazol-4-yl)oxyoxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c14-12-8-17-9-13(12)18-11-6-15-16(7-11)10-4-2-1-3-5-10/h1-7,12-13H,8-9,14H2/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUZFGDYFWJDGH-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)OC2=CN(N=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)OC2=CN(N=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2-Chloroacetyl)amino]-N,N-dimethylcyclohexane-1-carboxamide](/img/structure/B2458821.png)
![N-(3-isopropoxypropyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2458823.png)
![1-(cyclopropylmethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2458824.png)
![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2458826.png)

![tert-butyl 4-{[5-(2-ethoxy-2-oxoethyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carboxylate](/img/structure/B2458830.png)

![N-(4-fluorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2458834.png)
![Propan-2-yl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2458836.png)

